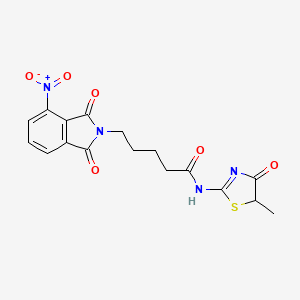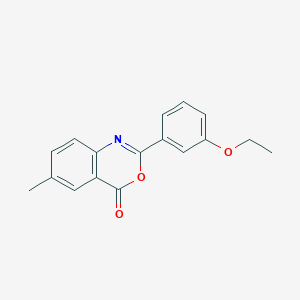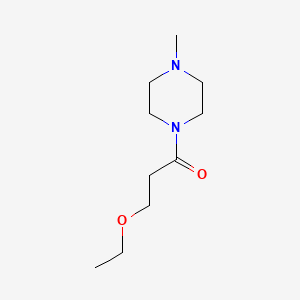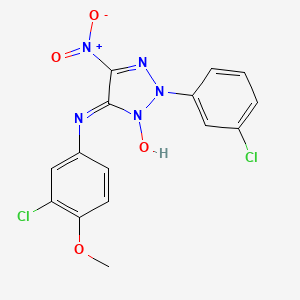![molecular formula C13H24Cl2N2S B4189302 N,N-dimethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride](/img/structure/B4189302.png)
N,N-dimethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride
Vue d'ensemble
Description
N,N-dimethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride, also known as MTA, is a synthetic compound that has attracted significant attention in the field of biomedical research. MTA is a potent inhibitor of S-adenosylmethionine (SAM) decarboxylase, an enzyme that plays a crucial role in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to various diseases, including cancer.
Mécanisme D'action
N,N-dimethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride exerts its anti-cancer and anti-parasitic effects by inhibiting the activity of SAM decarboxylase, which leads to a decrease in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their depletion can induce apoptosis (programmed cell death) in cancer cells or inhibit the growth of parasites.
Biochemical and physiological effects:
In addition to its anti-cancer and anti-parasitic effects, N,N-dimethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride has been shown to modulate various cellular processes, including DNA methylation, histone acetylation, and gene expression. N,N-dimethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as it has been shown to protect neuronal cells from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N-dimethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride in laboratory experiments is its specificity towards SAM decarboxylase, which allows for the selective inhibition of polyamine biosynthesis. However, N,N-dimethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride has been shown to have limited stability in aqueous solutions, which can affect its potency and reproducibility.
Orientations Futures
There are several potential future directions for the research on N,N-dimethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride. One area of interest is the development of more stable analogs of N,N-dimethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride that can be used in vivo for the treatment of cancer and parasitic infections. Another area of interest is the investigation of the role of N,N-dimethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride in other cellular processes, such as autophagy and inflammation. Additionally, the use of N,N-dimethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride in combination with other anti-cancer or anti-parasitic agents is an area of active research.
Applications De Recherche Scientifique
N,N-dimethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. N,N-dimethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride has also been investigated for its potential use in the treatment of parasitic infections, such as malaria and leishmaniasis.
Propriétés
IUPAC Name |
N',N'-dimethyl-N-[(4-methylsulfanylphenyl)methyl]propane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2S.2ClH/c1-15(2)10-4-9-14-11-12-5-7-13(16-3)8-6-12;;/h5-8,14H,4,9-11H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBCWPRBJMZXPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=CC=C(C=C1)SC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N'-dimethyl-N-[(4-methylsulfanylphenyl)methyl]propane-1,3-diamine;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(benzylsulfonyl)amino]-N-ethylbenzenesulfonamide](/img/structure/B4189230.png)
![3,3-dimethyl-2-methylene-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4189237.png)

![N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4189252.png)

![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4189271.png)
![5-[(4-benzyl-1-piperidinyl)carbonyl]-2-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4189277.png)
![2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4189305.png)
![4-[5-(4-butyryl-1-piperazinyl)-2-nitrophenyl]morpholine](/img/structure/B4189313.png)

![N-benzyl-2-(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4189317.png)

![1-{7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4189326.png)